molecular formula C27H34O2 B14591072 1-(7-Butanoyl-9H-fluoren-2-YL)decan-1-one CAS No. 61314-15-6

1-(7-Butanoyl-9H-fluoren-2-YL)decan-1-one

Cat. No.: B14591072
CAS No.: 61314-15-6
M. Wt: 390.6 g/mol
InChI Key: UEGJVUHCNYYYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Butanoyl-9H-fluoren-2-YL)decan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorenyl group attached to a decanone chain, with a butanoyl substituent at the 7th position of the fluorenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Butanoyl-9H-fluoren-2-YL)decan-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of fluorenone with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the butanoyl-substituted fluorenone, which is then subjected to further reactions to introduce the decanone chain.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(7-Butanoyl-9H-fluoren-2-YL)decan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(7-Butanoyl-9H-fluoren-2-YL)decan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(7-Butanoyl-9H-fluoren-2-YL)decan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorenyl group can intercalate with DNA or interact with proteins, affecting their function. The butanoyl and decanone chains may also play a role in modulating the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,7-Bis[4-(1-piperidinyl)butanoyl]-9H-fluoren-9-one: Similar structure with piperidinyl groups instead of the decanone chain.

    1-(9H-Fluoren-2-YL)ethan-1-one: A simpler compound with an ethanone chain instead of the decanone chain.

Uniqueness

1-(7-Butanoyl-9H-fluoren-2-YL)decan-1-one is unique due to its specific combination of the fluorenyl group with a butanoyl substituent and a decanone chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

61314-15-6

Molecular Formula

C27H34O2

Molecular Weight

390.6 g/mol

IUPAC Name

1-(7-butanoyl-9H-fluoren-2-yl)decan-1-one

InChI

InChI=1S/C27H34O2/c1-3-5-6-7-8-9-10-12-27(29)21-14-16-25-23(18-21)19-22-17-20(13-15-24(22)25)26(28)11-4-2/h13-18H,3-12,19H2,1-2H3

InChI Key

UEGJVUHCNYYYCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.